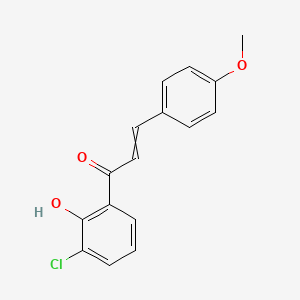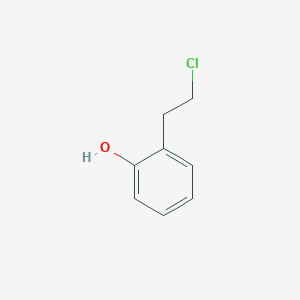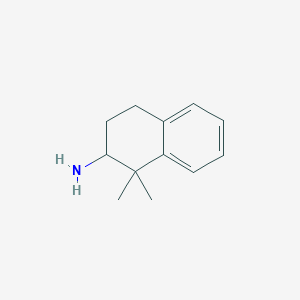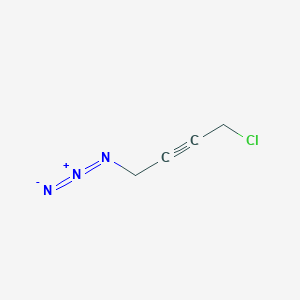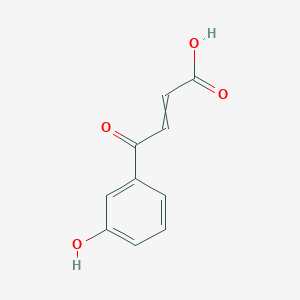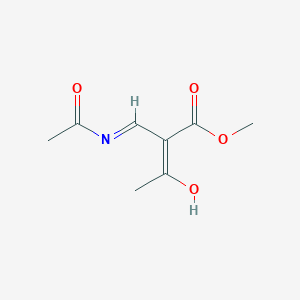![molecular formula C18H30 B14299730 Dodecahydrospiro[cyclohexane-1,9'-fluorene] CAS No. 116187-10-1](/img/structure/B14299730.png)
Dodecahydrospiro[cyclohexane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrospiro[cyclohexane-1,9’-fluorene] typically involves ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions. These methods utilize readily available starting materials and are conducted under mild reaction conditions . For instance, the reaction of 4-aminospiro(cyclohexane-1,9’-fluorene) with sulfuryl chloride in the presence of pyridine yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of metathetic catalysts and retrosynthetic paths, can be applied to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecahydrospiro[cyclohexane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation and pyridine for substitution reactions . The conditions for these reactions are generally mild, ensuring the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfuryl chloride yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Applications De Recherche Scientifique
Dodecahydrospiro[cyclohexane-1,9’-fluorene] has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Mécanisme D'action
The mechanism of action of Dodecahydrospiro[cyclohexane-1,9’-fluorene] involves its interaction with molecular targets through its stable spirocyclic structure. This interaction can influence various molecular pathways, making it useful in applications like organic electronics and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in optoelectronic materials.
Spirotruxene derivatives: Exhibits high fluorescence and hole-transporting abilities.
Uniqueness
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is unique due to its stable spirocyclic structure, which provides enhanced thermal stability and color stability compared to other spiro compounds .
Propriétés
Numéro CAS |
116187-10-1 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
spiro[1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrofluorene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H30/c1-6-12-18(13-7-1)16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h14-17H,1-13H2 |
Clé InChI |
UQLUOYMPGHPBED-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3CCCCC3C4C2CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14299663.png)
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
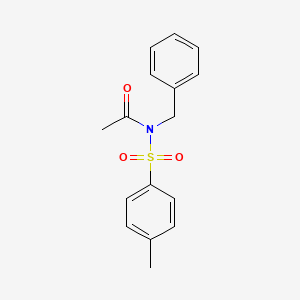


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
